molecular formula C20H16BrNO5S B11677023 ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11677023
M. Wt: 462.3 g/mol
InChI Key: BJPZVUNDZLPYSO-UHFFFAOYSA-N
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Description

ETHYL 2-(6-BROMO-2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a brominated chromene moiety, an amido group, and a cyclopenta[b]thiophene ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(6-BROMO-2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Bromination of Chromene: The starting material, chromene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.

    Formation of Amido Group: The brominated chromene is then reacted with an amine to introduce the amido group. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Cyclopenta[b]thiophene Ring Formation: The final step involves the formation of the cyclopenta[b]thiophene ring through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the chromene moiety can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes, making it a candidate for drug development.

Medicine:

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.

Industry:

    Dye and Pigment Production: The compound’s chromene moiety makes it useful in the production of dyes and pigments with specific optical properties.

Mechanism of Action

The exact mechanism of action of ETHYL 2-(6-BROMO-2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is still under investigation. it is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may target specific enzymes and proteins involved in cell signaling pathways.

    Pathways Involved: It may interfere with the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

    ETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE: Similar structure but lacks the amido and cyclopenta[b]thiophene moieties.

    ETHYL 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE: Contains a hydroxyl group instead of a bromine atom.

    ETHYL 6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLATE: Contains chlorine atoms instead of bromine.

Uniqueness:

    Structural Complexity: The presence of both the amido group and the cyclopenta[b]thiophene ring makes ETHYL 2-(6-BROMO-2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE unique compared to its analogs.

    Biological Activity: The combination of these functional groups may enhance its biological activity, making it a more potent candidate for drug development.

Properties

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H16BrNO5S/c1-2-26-20(25)16-12-4-3-5-15(12)28-18(16)22-17(23)13-9-10-8-11(21)6-7-14(10)27-19(13)24/h6-9H,2-5H2,1H3,(H,22,23)

InChI Key

BJPZVUNDZLPYSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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